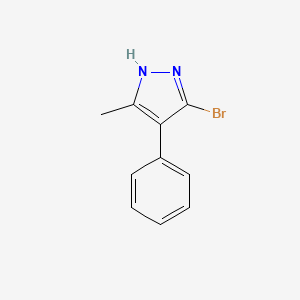

3-bromo-5-methyl-4-phenyl-1H-pyrazole

描述

Structure

3D Structure

属性

分子式 |

C10H9BrN2 |

|---|---|

分子量 |

237.10 g/mol |

IUPAC 名称 |

3-bromo-5-methyl-4-phenyl-1H-pyrazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |

InChI 键 |

CVZHRHPTYDYWSB-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=NN1)Br)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Bromo 5 Methyl 4 Phenyl 1h Pyrazole

Retrosynthetic Analysis for the 3-Bromo-5-methyl-4-phenyl-1H-pyrazole Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most straightforward approach involves the formation of the pyrazole (B372694) ring as the key step. Disconnecting the C-N and N-N bonds of the pyrazole ring leads back to two primary precursors: a hydrazine (B178648) derivative and a 1,3-difunctional compound.

Specifically, the pyrazole ring can be retrosynthetically cleaved to reveal hydrazine (or a substituted hydrazine) and a 1,3-dicarbonyl compound, a common and classical approach known as the Knorr pyrazole synthesis. nih.govmdpi.com For the target molecule, this translates to the disconnection to hydrazine and a suitably substituted 1,3-diketone, namely 3-phenylpentane-2,4-dione. The bromine atom can be introduced either on the 1,3-dicarbonyl precursor or, more commonly, by electrophilic bromination of the formed 5-methyl-4-phenyl-1H-pyrazole intermediate.

Alternative disconnections can be envisioned through 1,3-dipolar cycloaddition reactions, where the pyrazole ring is formed from a [3+2] cycloaddition of a diazo compound and an alkyne. organic-chemistry.org Multicomponent reactions also offer a convergent approach, assembling the pyrazole core from simpler starting materials in a single pot. nih.gov

Conventional Synthetic Approaches to Substituted Pyrazoles

The construction of the pyrazole ring is central to the synthesis of this compound. Several well-established methods are applicable, each with its own advantages and challenges regarding efficiency and regioselectivity.

The most prevalent method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This approach is highly versatile and can be adapted to produce a wide array of substituted pyrazoles.

To synthesize the 5-methyl-4-phenyl-1H-pyrazole core, the key precursor is 3-phenylpentane-2,4-dione. This 1,3-diketone can be reacted with hydrazine hydrate (B1144303), typically in an alcoholic solvent and often with acid or base catalysis, to yield the desired pyrazole via a cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Once the 5-methyl-4-phenyl-1H-pyrazole is obtained, the final step is the introduction of the bromine atom at the 3-position. This is typically achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform (B151607). The regioselectivity of this bromination is generally high, favoring the C3 position in 1H-pyrazoles of this substitution pattern.

Table 1: Illustrative Reaction Scheme for Cyclocondensation Approach

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-phenylpentane-2,4-dione, Hydrazine hydrate | Ethanol, Reflux | 5-methyl-4-phenyl-1H-pyrazole |

| 2 | 5-methyl-4-phenyl-1H-pyrazole | N-Bromosuccinimide (NBS), Acetonitrile | This compound |

When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine (e.g., methylhydrazine), the formation of two regioisomeric pyrazoles is possible. mdpi.com However, for the synthesis of this compound using unsubstituted hydrazine, this issue of regioselectivity in the initial cyclization does not arise as the two nitrogen atoms of hydrazine are equivalent.

The primary regiochemical challenge in this synthesis lies in the subsequent bromination step. While the C3 position is generally favored for electrophilic substitution, reaction conditions must be carefully controlled to avoid the formation of di- or other poly-brominated products.

The 1,3-dipolar cycloaddition of a diazo compound with an alkyne is another powerful method for constructing the pyrazole ring. organic-chemistry.orgnih.gov This [3+2] cycloaddition approach allows for the formation of highly substituted pyrazoles with good control over the substitution pattern.

For the synthesis of the this compound scaffold, this could involve the reaction of a diazo compound, such as diazomethane (B1218177) or a substituted derivative, with a suitably substituted alkyne. For instance, the reaction of phenyldiazoethane with a bromo-substituted alkyne could potentially lead to the target pyrazole. However, the synthesis and handling of potentially unstable diazo compounds and the regioselectivity of the cycloaddition are key considerations. The reaction of diazo compounds generated in situ from N-tosylhydrazones with alkynes offers a safer and more convenient alternative. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.gov These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.

A potential MCR approach for the synthesis of the 4-phenylpyrazole core could involve the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org For the target molecule, this could entail the reaction of benzaldehyde, pentane-2,4-dione, and hydrazine. Subsequent bromination would then yield the final product. The use of catalysts can often improve the yields and regioselectivity of these reactions.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Advantages | Potential Challenges |

| Cyclocondensation | 1,3-Diketone, Hydrazine | Well-established, readily available starting materials. | Step-wise synthesis (pyrazole formation then bromination). |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity possible, convergent. | Handling of potentially hazardous diazo compounds, availability of substituted alkynes. |

| Multicomponent Reaction | Aldehyde, 1,3-Diketone, Hydrazine | High efficiency, atom economy, one-pot synthesis. | Optimization of reaction conditions can be complex, potential for side products. |

Cyclocondensation Reactions Utilizing Hydrazine Derivatives with 1,3-Difunctional Systems

Regioselective Functionalization of the Pyrazole Ring for 3-Bromo, 5-Methyl, and 4-Phenyl Substitution

The synthesis of specifically substituted pyrazoles, such as this compound, requires precise control over the regioselectivity of the functionalization steps. The inherent reactivity of the pyrazole ring, influenced by the two nitrogen atoms, dictates the position of electrophilic attack. Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position due to the stability of the reaction intermediate. rrbdavc.orgquora.com Therefore, to achieve the desired 3, 4, 5-substitution pattern, a strategic sequence of reactions is necessary, often involving the pre-substitution of the C4 position to direct subsequent functionalization to other sites.

Strategies for Direct Bromination at Position 3 of the Pyrazole Ring

Direct bromination of an unsubstituted pyrazole ring typically occurs at the C4 position. rrbdavc.org To achieve bromination at the C3 (or C5) position using electrophilic reagents, the C4 position must already be occupied by another substituent. researchgate.net This blocking strategy is fundamental for the regioselective synthesis of C3-halogenated pyrazoles.

Several methods have been developed for the bromination of pyrazole derivatives. researchgate.net One common approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent. The reaction conditions can be tailored to control the outcome. For instance, chemoselective bromination has been achieved using NBS in acetonitrile, sometimes under microwave irradiation to facilitate the reaction. rsc.org Another method involves the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxybromide. researchgate.net

The table below summarizes common bromination reagents and their typical applications in pyrazole synthesis.

| Reagent | Substrate Type | Typical Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | 4-substituted pyrazoles | C3 or C5 | rsc.org |

| Bromine (Br₂) in inert solvents | 1-Phenylpyrazole (B75819) | C4 | cdnsciencepub.com |

| Phosphorus Oxybromide (POBr₃) | 3-Hydroxypyrazoles | C3 | researchgate.net |

| LiBr with BF₃⋅Et₂O | Heteroarenes | Varies | researchgate.net |

Introduction of Methyl Group at Position 5 and Phenyl Group at Position 4

The synthesis of the 5-methyl-4-phenyl-1H-pyrazole core structure is a critical step. A common and effective method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. To obtain the desired substitution pattern, a β-dicarbonyl compound containing the prospective C4-phenyl and C5-methyl groups is required. For example, the reaction of 2-phenylacetoacetic ester with hydrazine hydrate would lead to the formation of 5-methyl-4-phenyl-1H-pyrazol-3-ol.

Alternatively, functionalization of a pre-existing pyrazole ring can be achieved. For instance, a C-C Suzuki-Miyaura cross-coupling reaction has been successfully used to introduce a phenyl group at the C4 position of a 4-iodopyrazole (B32481) derivative. rsc.org This highlights a modern approach to installing the C4-phenyl substituent. The synthesis of 3-methyl-4-phenyl-1H-pyrazole has also been reported through specific synthetic routes. researchgate.net

Electrophilic Substitution Reactions on Phenyl-Substituted Pyrazoles

The presence of a phenyl group on the pyrazole ring introduces a second site for potential electrophilic substitution. The outcome of such reactions depends significantly on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

In neutral or weakly acidic conditions (e.g., bromination in chloroform), electrophilic attack often occurs selectively at the C4 position of the pyrazole ring. cdnsciencepub.com This is consistent with the pyrazole ring being highly activated towards electrophilic substitution.

However, in strongly acidic media, the reaction landscape changes. The pyridine-like nitrogen of the pyrazole ring becomes protonated, forming a pyrazolium (B1228807) cation. This deactivates the pyrazole ring towards electrophilic attack. Consequently, the electrophile preferentially attacks the phenyl substituent, typically at the para position, facilitated by the +T effect of the nitrogen atom. cdnsciencepub.com This dual reactivity allows for selective functionalization of either the pyrazole or the phenyl ring by carefully choosing the reaction conditions. Free-radical phenylation of 1-phenylpyrazole has also been studied, showing substitution occurs at the C3 position of the pyrazole ring and at all positions of the phenyl ring, predominantly ortho. cdnsciencepub.com

Modern and Sustainable Synthetic Methodologies Applied to Brominated Pyrazoles

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methodologies. These principles have been applied to the synthesis of pyrazole derivatives, including those containing bromine and phenyl functionalities.

Catalyst-Free and Green Chemistry Approaches

Green chemistry principles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov For pyrazole synthesis, this has led to the development of catalyst-free and solvent-free reactions, as well as the use of aqueous media. ias.ac.inthieme-connect.comacs.org

One notable approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org Multi-component reactions, where three or more reactants combine in a single step, represent another green strategy, offering high atom economy and operational simplicity. ias.ac.in For example, a four-component, catalyst-free, one-pot synthesis of pyrazole derivatives in aqueous media has been described. ias.ac.in Microwave-assisted synthesis has also emerged as a powerful tool, enabling high-yield synthesis of pyrazoles in short reaction times under solvent-free conditions. nih.gov

The table below highlights several green synthetic strategies for pyrazole synthesis.

| Green Strategy | Description | Key Advantages | Reference(s) |

| Aqueous Media | Using water as the solvent for multicomponent reactions. | Environmentally benign, low cost, simple work-up. | ias.ac.inthieme-connect.comacs.org |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under thermal or microwave conditions. | Avoids catalyst toxicity and cost, simplifies purification. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Short reaction times, high yields, often solvent-free. | nih.gov |

| Multi-Component Reactions | Combining three or more reactants in a single synthetic operation. | High atom economy, operational simplicity, reduced waste. | ias.ac.in |

Transition Metal-Catalyzed Coupling Reactions for Phenyl and Bromine Functionalization

Transition metal catalysis provides a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, which is highly relevant for the synthesis and derivatization of functionalized pyrazoles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl groups. As mentioned previously, the phenyl group at the C4 position of the pyrazole ring can be installed by coupling a 4-halopyrazole with phenylboronic acid. rsc.org Copper-catalyzed reactions are also prominent in pyrazole synthesis. For example, copper-mediated methods have been developed for the synthesis of various substituted pyrazoles. nih.gov Furthermore, copper bromide (CuBr₂) has been used in dimethyl sulfoxide (B87167) (DMSO) for the oxidative cyclization and bromination of 2'-hydroxychalcones to yield 3-bromo-2-(pyrazol-4-yl)chromones, demonstrating a tandem catalysis approach for both ring formation and halogenation. nih.gov

These catalytic methods offer high efficiency and selectivity for constructing complex pyrazole structures like this compound under relatively mild conditions.

Microwave-Assisted and Mechanochemical Synthesis Techniques

Modern synthetic chemistry increasingly relies on green and efficient methodologies to reduce reaction times, improve yields, and minimize environmental impact. Microwave-assisted synthesis and mechanochemistry represent two such advanced techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields and purity compared to conventional heating methods. The synthesis of the pyrazole core is well-documented under microwave conditions. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring can be significantly accelerated.

While the direct one-pot synthesis of this compound under microwave irradiation is not extensively detailed, a plausible and efficient route involves the microwave-assisted synthesis of the precursor, 3-methyl-4-phenyl-1H-pyrazole, followed by a subsequent bromination step. The bromination of pyrazole rings using reagents like N-Bromosuccinimide (NBS) under microwave conditions has been shown to be effective for structurally similar compounds. encyclopedia.pub For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles was successfully achieved by brominating the corresponding pyrazole precursor with NBS. encyclopedia.pub This suggests a high potential for a similar strategy to be applied for the synthesis of the title compound.

Below is a table summarizing typical conditions for microwave-assisted synthesis of substituted pyrazoles, which could be adapted for the synthesis of this compound and its precursors.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Power/Temp | Time | Yield (%) | Ref |

| Suzuki Coupling | 4-Iodo-1-methyl-1H-pyrazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 100 °C | 5 min | 85% | rhhz.netccspublishing.org.cn |

| Pyrazole Formation | Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | Water | 80 °C | 2-4 min | 95% | |

| Bromination | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole | NBS | Acetonitrile | 100 °C | 2 h | 77% | encyclopedia.pub |

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent (neat) or with minimal solvent (liquid-assisted grinding). This technique is recognized as a key principle of green chemistry. However, the application of mechanochemical methods for the specific synthesis of this compound or closely related substituted pyrazoles is not well-documented in the existing scientific literature. While the methodology holds promise for future synthetic applications in this area, detailed research findings and established protocols are currently lacking.

Post-Synthetic Modifications and Functionalization of this compound

Post-synthetic modification is a powerful strategy for generating a library of derivatives from a core scaffold, allowing for the fine-tuning of chemical and physical properties. The this compound structure offers several sites for such modifications, primarily at the unsubstituted nitrogen of the pyrazole ring and on the peripheral phenyl ring.

The nitrogen atom at the 1-position of the pyrazole ring possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of substitution reactions, most notably N-alkylation and N-arylation.

N-Alkylation: This is a common modification for pyrazoles. Traditional methods often involve deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide). mdpi.com More recent methods provide alternatives that avoid strong bases. For example, N-alkylation of pyrazoles has been successfully achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering a milder approach. semanticscholar.org

N-Arylation: Introducing an aryl group at the N1 position typically requires transition-metal catalysis. Copper-catalyzed Ullmann-type reactions are effective for this transformation. A notable method employs a copper-diamine catalytic system to couple pyrazoles with aryl iodides or bromides in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). acs.org

The table below presents representative conditions for the N-functionalization of pyrazole rings.

| Modification Type | Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Ref |

| N-Methylation | Methyl Iodide | NaH | DMF | 60 °C | 88% | mdpi.com |

| N-Benzylation | Benzyl trichloroacetimidate | TfOH (catalytic) | Dichloromethane | Room Temp | Good | semanticscholar.org |

| N-Arylation | Iodobenzene | CuI, N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 °C | 81% |

The phenyl group at the C4 position of the pyrazole ring provides another handle for introducing chemical diversity. This can be achieved through electrophilic aromatic substitution or through cross-coupling reactions if the phenyl ring is pre-functionalized.

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The pyrazole ring itself acts as a substituent on the phenyl ring, directing incoming electrophiles. The electron-withdrawing nature of the pyrazole moiety generally directs electrophilic attack to the meta position, although the precise outcome can be influenced by reaction conditions and the specific electrophile used. In pyrazole chemistry, electrophilic substitution on the pyrazole ring itself typically occurs at the C4 position, which is already occupied in the title compound. scribd.comquora.com

Palladium-Catalyzed Cross-Coupling: A more versatile strategy for functionalizing the phenyl ring involves palladium-catalyzed cross-coupling reactions. This approach requires that the starting material contains a handle for coupling, such as a bromo or iodo substituent on the phenyl ring (e.g., starting from 4-(4-bromophenyl)-3-methyl-1H-pyrazole). Using this strategy, a wide variety of substituents can be introduced. The Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid, is particularly powerful for forming new carbon-carbon bonds. rhhz.netccspublishing.org.cnnih.gov Microwave irradiation has been shown to significantly accelerate Suzuki reactions on pyrazole scaffolds. rhhz.netccspublishing.org.cn

The following table summarizes conditions for Suzuki-Miyaura coupling reactions used to functionalize pyrazole systems, demonstrating the feasibility of this approach for phenyl ring derivatization.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield (%) | Ref |

| 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 °C (MW) | 94% | rhhz.netccspublishing.org.cn |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Naphthalene-1-boronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 °C | 96% | rsc.org |

| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 °C | 86% | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Methyl 4 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of heteroatoms within a molecule. For 3-bromo-5-methyl-4-phenyl-1H-pyrazole, a combination of one- and two-dimensional NMR techniques provides unambiguous assignment of all proton, carbon, and nitrogen signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl, phenyl, and pyrazole (B372694) ring protons. The methyl protons at the C5 position are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the phenyl group at the C4 position will likely present as a complex multiplet in the aromatic region, with the exact chemical shifts and coupling patterns dependent on the electronic effects of the pyrazole ring. A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected, with its chemical shift being sensitive to solvent and concentration.

Based on data from structurally similar pyrazole derivatives, the following table outlines the predicted ¹H NMR chemical shifts. Actual experimental values are required for definitive assignment.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C5) | ~2.3 | Singlet |

| Phenyl-H (at C4) | ~7.2-7.5 | Multiplet |

| NH (at N1) | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each carbon atom. The presence of the bromine atom at C3 will cause a significant downfield shift for this carbon. The methyl carbon at C5 will resonate at a characteristic upfield chemical shift. The carbons of the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the point of attachment to the pyrazole ring.

A table of predicted ¹³C NMR chemical shifts, based on analogous compounds, is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~120-130 |

| C4 | ~125-135 |

| C5 | ~140-150 |

| CH₃ (at C5) | ~10-15 |

| Phenyl-C (ipso) | ~130-140 |

| Phenyl-C (ortho, meta, para) | ~125-130 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy for Nitrogen Environments

¹⁵N NMR spectroscopy is a specialized technique that offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring of this compound are in different chemical environments and are expected to exhibit distinct chemical shifts. The N1 atom, bearing a proton, will have a different chemical shift compared to the N2 atom. These chemical shifts are sensitive to tautomerism and hydrogen bonding. For related pyrazole structures, typical ¹⁵N chemical shifts are observed in the range of -180 to -100 ppm relative to nitromethane.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

To confirm the assignments made from one-dimensional NMR spectra and to establish connectivity within the molecule, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons, although in this specific molecule, with a single proton on the pyrazole ring and a phenyl group, its utility might be more focused on confirming the coupling within the phenyl ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=N Stretch (Pyrazole Ring) | ~1550-1620 | Medium to Strong |

| C=C Stretch (Aromatic Ring) | ~1450-1600 | Medium to Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

The presence of a broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of the pyrazole ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings, respectively, are anticipated in the 1450-1620 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the bromine atom, the methyl group, or cleavage of the pyrazole ring. The analysis of these fragment ions provides further confirmation of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound has not been documented in the reviewed literature. Typically, a UV-Vis spectroscopic analysis would provide insights into the electronic transitions within the molecule. For a compound with this structure, one would expect to observe absorption bands corresponding to π→π* transitions associated with the conjugated system formed by the pyrazole and phenyl rings.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be influenced by the specific arrangement of the substituents. The phenyl group at the 4-position, the bromo group at the 3-position, and the methyl group at the 5-position all contribute to the electronic properties of the pyrazole core. The degree of conjugation between the phenyl and pyrazole rings, which is dependent on the dihedral angle between them, would significantly affect the energy of the electronic transitions and thus the wavelength of maximum absorption. A more planar conformation would lead to a more extended π-system, likely resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

A data table for such an analysis would typically appear as follows, though it remains unpopulated due to the absence of experimental data:

Table 1: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography: Solid-State Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study is necessary to definitively determine the three-dimensional structure of this compound in the solid state. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation. A key parameter would be the dihedral angle between the planes of the pyrazole and phenyl rings, which dictates the extent of steric hindrance and electronic interaction between these two moieties.

Furthermore, X-ray crystallography would elucidate the crystal packing, detailing the intermolecular interactions that stabilize the crystal lattice. These interactions could include hydrogen bonding (if N-H tautomers are present and co-crystallized solvent molecules participate), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis would also identify the crystal system, space group, and unit cell dimensions.

Without an experimental crystal structure, detailed research findings on the molecular conformation and supramolecular assembly cannot be provided. The crystallographic data would be presented in a standardized format, as shown in the unpopulated table below.

Table 2: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical formula | C10H9BrN2 |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Methyl 4 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.govunar.ac.id It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like pyrazole (B372694) derivatives. DFT calculations are used to determine optimized molecular geometries, electronic properties such as orbital energies, and the distribution of charge within a molecule. tandfonline.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 3-bromo-5-methyl-4-phenyl-1H-pyrazole, this involves finding the most stable bond lengths, bond angles, and dihedral angles. The pyrazole ring itself is generally planar, but the orientation of the phenyl group at the C4 position is of key interest.

Studies on structurally similar 4-phenyl substituted pyrazoles reveal that the phenyl ring is typically twisted with respect to the pyrazole ring. nih.gov The dihedral angle between the two rings is a result of the balance between steric hindrance from the substituents at positions 3 and 5 (the bromo and methyl groups) and the electronic effects of π-conjugation. In related compounds like 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the phenyl rings attached to the pyrazole core adopt distinct dihedral angles, with some being nearly orthogonal to the central ring to minimize steric clash. nih.gov For this compound, DFT calculations would predict an optimized geometry where the phenyl ring is significantly rotated out of the plane of the pyrazole ring.

Table 1: Representative Geometric Parameters for Substituted Pyrazoles (Illustrative) Note: These are typical values from DFT calculations on related pyrazole structures, not specific experimental values for this compound.

| Parameter | Typical Value Range | Description |

| N1–N2 Bond Length | 1.37 - 1.39 Å | Bond distance between the two nitrogen atoms in the pyrazole ring. |

| C3–N2 Bond Length | 1.29 - 1.32 Å | Bond distance for the imine-like C=N bond in the pyrazole ring. |

| C4-Phenyl Dihedral Angle | 40° - 90° | The angle of twist between the plane of the pyrazole ring and the phenyl substituent. |

| C3–Br Bond Length | ~1.88 Å | Typical bond distance for a bromine atom attached to an sp² carbon. |

| C5–C(methyl) Bond Length | ~1.51 Å | Typical bond distance for a methyl group attached to an sp² carbon. |

Conformational analysis would explore the energy landscape associated with the rotation of the phenyl group. The results would likely show a relatively high energy barrier for a fully planar conformation due to steric hindrance, confirming that the twisted geometry is the most stable state.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole and phenyl rings, while the LUMO is a π*-orbital. researchgate.netresearchgate.net The electron-rich nitrogen atoms and the aromatic rings contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is often localized over the C=N bond and the phenyl ring, indicating these areas are potential sites for nucleophilic attack. nih.gov

Table 2: Illustrative FMO Energies for a Substituted Pyrazole Derivative Note: These values are representative and obtained from DFT calculations on analogous pyrazole systems. The exact values for this compound would require specific calculation.

| Orbital | Energy (eV) | Description & Implication for Reactivity |

| HOMO | -6.5 eV | Highest energy electrons; indicates regions likely to act as electron donors (nucleophilic). |

| LUMO | -1.2 eV | Lowest energy empty orbital; indicates regions likely to act as electron acceptors (electrophilic). |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated to predict how a molecule will interact with other charged species and is an effective tool for identifying sites for electrophilic and nucleophilic reactions. nih.govnih.gov The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. This makes them the primary sites for protonation and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom attached to the N1 nitrogen (the N-H proton), making it the most acidic proton and a potential hydrogen bond donor site.

Neutral/Slightly Negative Potential (Green): Distributed across the carbon framework of the phenyl and pyrazole rings.

This charge distribution profile is characteristic of many 1H-pyrazole compounds and guides their chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, an MD simulation could be used to explore its conformational space more extensively than a simple geometry optimization. Specifically, it could simulate the rotation of the phenyl group and the vibrations of the pyrazole ring at a given temperature. Such simulations are valuable for understanding how the molecule behaves in a solution or interacts with a biological target, such as a protein binding site, by revealing the accessible conformations and their relative stabilities. researchgate.net While specific MD studies on this compound are not prevalent, the methodology is widely applied to explore the flexibility and interaction modes of heterocyclic compounds.

Quantum Mechanical (QM) Calculations for Energetic Properties and Stability

Quantum mechanical (QM) calculations, including DFT and higher-level ab initio methods, are fundamental for determining the energetic properties and thermodynamic stability of a molecule. The total electronic energy calculated for the optimized geometry is a key indicator of the molecule's stability.

Tautomerism Studies of the 1H-Pyrazole Moiety in this compound

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles. For a non-symmetrically substituted pyrazole like this compound, the proton on the nitrogen can reside on either N1 or N2, leading to two different tautomeric forms. This equilibrium is crucial as the two tautomers can have different chemical and physical properties.

The two possible tautomers are:

This compound

5-Bromo-3-methyl-4-phenyl-1H-pyrazole

Experimental and theoretical studies on similar 3(5)-substituted pyrazoles have been conducted to determine the position of this equilibrium. fu-berlin.demdpi.com For example, in 3(5)-phenylpyrazoles, the tautomer with the phenyl group at the 3-position is generally found to be more stable and predominant in solution and the solid state. fu-berlin.dersc.org

DFT calculations are a reliable tool for predicting the relative stability of these tautomers. researchgate.net By calculating the total energy of the optimized geometry for each tautomer, the more stable form can be identified. For the title compound, it is likely that the This compound tautomer is the more stable of the two. This prediction is based on the general observation that in cases of ambiguity, substituents often prefer specific positions based on electronic and steric factors, which can be quantified through high-level QM calculations.

Theoretical Prediction of Annular Tautomeric Forms and Relative Stabilities

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole such as this compound, this results in two distinct tautomeric forms. Due to the rapid interconversion between these forms, they are often difficult to isolate individually under normal conditions. researchgate.net

The two possible annular tautomers are:

This compound

5-bromo-3-methyl-4-phenyl-1H-pyrazole

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are used to predict the geometry and relative energies of these tautomers. purkh.com These methods help determine which tautomer is thermodynamically more stable. In general, for pyrazoles, the tautomeric equilibrium is influenced by the electronic environment of the ring system. smolecule.com While unsubstituted pyrazole has two energetically equivalent tautomers, the presence of different substituents at the 3 and 5 positions breaks this symmetry, leading to one tautomer being more stable than the other. purkh.comsmolecule.com Computational studies on related substituted pyrazoles consistently show that the relative stability is highly dependent on the nature of the substituents. researchgate.net

| Tautomer Name | Structure | General Stability Considerations |

|---|---|---|

| This compound |  | Predicted to be the more stable tautomer based on general substituent effects. |

| 5-bromo-3-methyl-4-phenyl-1H-pyrazole |  | Predicted to be the less stable tautomer. |

Influence of Bromine, Methyl, and Phenyl Substituents on Tautomeric Preferences

The electronic properties of the substituents at the C3 and C5 positions are the primary determinants of tautomeric preference. nih.gov

Bromine: As a halogen, bromine is an electron-withdrawing group through induction but can also exhibit some electron-donating resonance effects. However, in the context of pyrazole tautomerism, studies on 4-bromo-1H-pyrazoles have shown a strong preference for the tautomer where the bromine atom is at the 3-position. researchgate.net This suggests that the electronic effects of bromine favor the NH group being adjacent to the carbon bearing the more electron-donating substituent.

Methyl Group: The methyl group is a well-known electron-donating group through induction and hyperconjugation. nih.gov Computational studies have concluded that electron-donating groups generally favor being at the 3-position (i.e., the C3-tautomer). nih.gov However, experimental and theoretical work on 3(5)-methylpyrazole shows only a slight preference for the 5-methyl tautomer, indicating the effect is weak. fu-berlin.de

Phenyl Group: The phenyl group's effect can be complex. It can be electron-withdrawing or donating depending on the electronic demands of the system. Studies on 3(5)-phenylpyrazoles have found that the 3-phenyl tautomer is generally the major form in solution and is also the form present in the solid state. fu-berlin.de This preference is considered weak but clear. fu-berlin.de

When these substituents are combined in this compound, their effects must be considered collectively. The strong preference for bromine to be at the 3-position is a significant factor. researchgate.net The phenyl group at position 4 is not directly involved in the tautomeric equilibrium between positions 3 and 5, but its electronic influence on the ring can modulate the preferences set by the bromo and methyl groups. fu-berlin.de Given the established preference for 3-bromo tautomers in related compounds, it is highly probable that the this compound form is the more stable and predominant tautomer. researchgate.net

| Substituent | Position | Electronic Effect | Influence on Tautomeric Preference |

|---|---|---|---|

| Bromine | 3 or 5 | Electron-withdrawing (inductive) | Strongly favors the 3-bromo tautomer. researchgate.net |

| Methyl | 3 or 5 | Electron-donating (inductive/hyperconjugation) | Slightly favors the 5-methyl tautomer. nih.govfu-berlin.de |

| Phenyl | 4 | Modulates ring electronics | Does not directly participate in 3/5 tautomerism but influences overall stability. fu-berlin.de |

Solvent Effects on Tautomeric Equilibrium and Reaction Rates

The surrounding medium can significantly influence the position of the tautomeric equilibrium. smolecule.comnih.gov Solvents can stabilize one tautomer over the other through various interactions, such as hydrogen bonding and dipole-dipole interactions. smolecule.comnih.gov

Polar Protic Solvents: Solvents like water and methanol (B129727) can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the nitrogen atoms of the pyrazole ring, which can lower the energy barrier for the proton transfer between tautomers. nih.gov These solvents generally stabilize the more polar tautomeric form. smolecule.com

Polar Aprotic Solvents: Solvents such as DMSO and chloroform (B151607) can engage in dipole-dipole interactions. smolecule.com In dipolar aprotic solvents, the tautomeric interconversion rates can be decreased, sometimes allowing for the observation of individual tautomers at low temperatures using techniques like NMR. nih.gov In many cases, the tautomeric equilibrium in these solvents is similar to that in the gas phase, though specific interactions can still favor one form. nih.govnih.gov

Non-polar Solvents: In non-polar solvents like hexane (B92381) or benzene, pyrazole derivatives tend to self-associate, often forming cyclic dimers or trimers through intermolecular hydrogen bonds. fu-berlin.de The tautomeric distribution in these solvents often reflects the intrinsic stability of the tautomers, similar to the gas phase. smolecule.com

For this compound, it is expected that the tautomeric equilibrium would be influenced by the solvent's polarity and hydrogen-bonding capability. However, studies on similarly substituted pyrazoles suggest that the equilibrium constants are often not dramatically affected by the solvent, indicating a strong intrinsic preference for one tautomer. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. ej-chem.org These models are expressed as mathematical equations that relate molecular descriptors (physicochemical properties derived from the structure) to a specific biological endpoint. ej-chem.org

Key aspects of QSAR studies on pyrazole derivatives include:

Descriptor Calculation: A range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties, are calculated for a series of related compounds.

Model Development: Statistical methods are used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values for enzyme inhibition). nih.gov

Validation: The predictive power of the QSAR model is rigorously validated to ensure its reliability.

For instance, 3D-QSAR studies on pyrazoline derivatives have been used to understand the structural requirements for inhibiting enzymes like monoamine oxidase (MAO) and BRAF kinase. nih.govnih.gov These models can provide insights into the pharmacophore, identifying the key structural features responsible for activity and selectivity. nih.gov Such an approach could be applied to this compound and its analogues to predict their potential biological activities and guide the design of new, more potent compounds.

Applications in Catalysis and Advanced Materials Science

Ligand Design and Coordination Chemistry of 3-Bromo-5-methyl-4-phenyl-1H-pyrazole

Pyrazole (B372694) derivatives are well-established as versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net The N-unsubstituted pyrazole, like this compound, can act as a proton-responsive ligand, which is a valuable feature in designing catalysts. nih.gov

The synthesis of metal complexes involving pyrazole-derived ligands typically involves the reaction of the pyrazole compound with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov For this compound, complexation can be achieved by reacting it with various transition metal salts, such as those of palladium, copper, nickel, rhodium, or ruthenium. nih.govrsc.orgresearchgate.net The synthesis often proceeds by deprotonation of the pyrazole N-H group with a base, followed by coordination to the metal center, although coordination as a neutral ligand is also possible. nih.govresearchgate.net

The characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

X-ray Crystallography: Provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govrsc.org

NMR Spectroscopy (¹H, ¹³C): Confirms the coordination of the ligand to the metal by observing shifts in the proton and carbon signals of the pyrazole ring compared to the free ligand. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Used to identify the coordination modes of the ligand by observing changes in the vibrational frequencies of key functional groups upon complexation. mdpi.comresearchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. rsc.orgresearchgate.net

Mass Spectrometry: Determines the molecular weight of the complex. researchgate.net

The substituents on the pyrazole ring play a critical role in determining the properties of the resulting metal complexes. rsc.org The combination of bromo, methyl, and phenyl groups in this compound allows for precise control over the steric and electronic environment of the metal center.

Phenyl Group (at C4): The bulky phenyl group introduces significant steric hindrance around the metal center. This can influence the coordination number of the metal, favor specific geometries, and enhance the stability of the complex by preventing decomposition pathways. rsc.org In catalysis, this steric bulk can improve the selectivity of reactions. rsc.org

Bromo Group (at C3): The bromo atom is an electron-withdrawing group, which modulates the electronic properties of the ligand. More importantly, it serves as a reactive site for further functionalization, for instance, through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex, multidentate, or polymeric ligand systems. mdpi.comuzh.ch

Table 1: Influence of Substituents on the Properties of this compound Ligand and its Metal Complexes

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination and Stability |

|---|---|---|---|---|

| Bromo | C3 | Electron-withdrawing | Moderate | Modulates ligand's electronic properties; provides a handle for post-coordination modification. mdpi.comuzh.ch |

| Phenyl | C4 | Can be electron-donating or -withdrawing via resonance; π-acceptor capability | High | Creates a sterically hindered environment, influencing complex geometry and enhancing stability. rsc.org |

| Methyl | C5 | Electron-donating (inductive effect) | Low | Increases electron density on the ring, strengthening the metal-ligand bond. nih.gov |

Catalytic Performance and Mechanistic Studies

Pyrazole-based ligands have been successfully employed to stabilize metal complexes used as catalysts in a variety of organic transformations. rsc.org The tunable nature of this compound makes its metal complexes highly promising for catalytic applications.

Metal complexes derived from pyrazole ligands have shown significant activity in several key catalytic reactions.

Cross-Coupling Reactions: Palladium complexes with pyrazole-containing ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. rsc.org For instance, phenyl-bearing bis(pyrazolyl)palladium pre-catalysts have achieved high conversion rates in the coupling of bromobenzene (B47551) and phenylboronic acid. rsc.org Rhodium-catalyzed oxidative coupling of pyrazoles with alkenes has also been studied in detail. researchgate.net The bromo-substituent on the this compound ligand itself could potentially be used as a handle to immobilize the catalytic complex on a solid support, facilitating heterogeneous catalysis.

Hydrogenation: Protic pyrazole complexes of ruthenium and iridium are known to catalyze both transfer hydrogenation and direct hydrogenation of ketones like acetophenone. nih.gov The proton-responsive N-H group of the pyrazole ligand often plays a crucial role in the catalytic cycle. nih.gov

Oxidation: Certain pyrazole-metal complexes have exhibited catalytic activity in oxidation reactions. For example, a cobalt complex derived from a pyrazole-carboxylic acid ligand was shown to be an excellent bifunctional catalyst for the oxygen evolution reaction (OER). rsc.org

Table 2: Catalytic Applications of Related Pyrazole-Metal Complexes

| Catalytic Reaction | Metal Center | Pyrazole Ligand Type | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium | Bulky bis(pyrazolyl) ligands | Aryl halides, Phenylboronic acid | rsc.org |

| C-H Olefination | Rhodium | 3-Aryl-5-methyl-pyrazoles | Alkenes (e.g., methyl acrylate) | researchgate.net |

| Transfer Hydrogenation | Ruthenium, Iridium | Protic, pincer-type pyrazoles | Ketones (e.g., acetophenone) | nih.gov |

| Oxygen Evolution Reaction (OER) | Cobalt | 3-methyl-1H-pyrazole-4-carboxylic acid | Water | rsc.org |

Understanding the reaction mechanism is key to optimizing catalytic performance. For cross-coupling reactions catalyzed by a palladium complex of a ligand like this compound, a general mechanism involves a series of well-defined steps.

A plausible catalytic cycle for a Suzuki-Miyaura reaction would involve:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to a Pd(II) intermediate.

Transmetalation: The aryl group from a boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

In hydrogenation reactions, theoretical calculations suggest that mechanisms can involve an outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the substrate. nih.gov The protic N-H group on the pyrazole ligand can facilitate the heterolytic cleavage of dihydrogen, a key step in the catalytic process. nih.gov

Advanced Materials Development

Beyond catalysis, pyrazole derivatives are gaining attention for their potential in the development of advanced materials. The specific substitutions on this compound could impart unique properties to materials derived from it.

Organic Electronics: Pyrazole derivatives are being investigated for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The conjugated π-system of the phenyl and pyrazole rings, combined with the potential for intermolecular π-π stacking interactions, suggests that this compound could be a building block for p-type semiconducting materials. researchgate.net

Fluorescent Materials: Metal complexes derived from pyrazole ligands have been shown to exhibit fluorescence. rsc.org The coordination of this compound to metal ions like cadmium or zinc could lead to new luminescent materials with potential applications in sensing or displays.

Specialized Polymers and Coatings: The bromo-substituent offers a convenient point of attachment for polymerization. Incorporating this pyrazole moiety into a polymer backbone could create materials with specialized properties, such as enhanced thermal stability, unique refractive indices, or metal-coordinating capabilities for applications in coatings or membranes. myskinrecipes.com

Incorporation into Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring nitrogen atoms within the pyrazole ring, presents theoretical possibilities for its use as a ligand in the construction of Metal-Organic Frameworks. MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis, built from metal ions or clusters coordinated to organic ligands. While the coordination chemistry of pyrazole derivatives with metal centers is a known area of study, specific research documenting the successful incorporation of this compound into a stable MOF structure is not prominently featured in available scientific reports. The potential steric hindrance from the phenyl and methyl groups, as well as the electronic effects of the bromo substituent, would be key factors in its ability to form well-ordered framework structures. Further investigation is required to synthesize and characterize MOFs based on this specific pyrazole derivative and to evaluate their properties.

Photophysical Properties: Luminescent and Fluorescent Agents

The photophysical properties of pyrazole derivatives are of interest due to their potential applications as fluorescent probes and luminescent materials. The aromatic nature of the phenyl group and the pyrazole core in this compound suggests that the compound may exhibit luminescence or fluorescence upon excitation with ultraviolet or visible light. The presence of the bromine atom, a heavy atom, could influence the photophysical pathways, potentially promoting intersystem crossing and leading to phosphorescence. However, detailed studies quantifying the photoluminescent quantum yields, emission spectra, and fluorescence lifetimes of this compound are not readily found in the current body of scientific literature. Such data is crucial for determining its suitability and efficiency as a luminescent or fluorescent agent in various applications, including bioimaging and sensor technology.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as frequency conversion and optical switching. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. While some pyrazole derivatives have been investigated for their NLO properties, specific experimental or theoretical data on the NLO characteristics of this compound is scarce. The molecular structure, featuring a phenyl group and a substituted pyrazole ring, provides a basis for potential NLO activity. However, without experimental measurements of properties such as the second-order or third-order nonlinear optical susceptibility, its effectiveness as an NLO material remains speculative. Computational studies could provide initial insights into its hyperpolarizability, but experimental validation would be necessary to confirm any predicted NLO behavior.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Highly Functionalized Derivatives

Future research will likely focus on creating more complex and diverse derivatives of 3-bromo-5-methyl-4-phenyl-1H-pyrazole. The development of innovative synthetic methodologies is crucial for accessing these novel chemical entities efficiently and selectively. mdpi.com Key areas of exploration will include leveraging modern catalytic systems and reaction conditions to introduce a wide array of functional groups onto the pyrazole (B372694) scaffold.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the bromine-substituted C3 position. These reactions would enable the introduction of various aryl, alkynyl, and amino moieties, respectively, dramatically expanding the chemical space around the core molecule. Furthermore, research into C-H activation at the phenyl ring or the pyrazole N-H position could provide direct and atom-economical routes to further functionalization without the need for pre-functionalized starting materials. numberanalytics.com

The table below outlines potential synthetic strategies for creating highly functionalized derivatives.

| Strategy | Target Moiety | Potential Reaction | Reagents/Catalysts |

| C3-Arylation | Biaryl Pyrazoles | Suzuki Coupling | Palladium catalyst, boronic acids, base |

| C3-Alkynylation | Alkynyl Pyrazoles | Sonogashira Coupling | Palladium/Copper catalyst, terminal alkynes, base |

| N1-Functionalization | N-Substituted Pyrazoles | N-Alkylation/Arylation | Alkyl halides, arylboronic acids, base |

| Phenyl Ring Functionalization | Substituted Phenyl Pyrazoles | C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) |

| One-Pot Multi-component Reactions | Complex Poly-substituted Pyrazoles | Domino Reactions | Various starting materials, catalyst |

These advanced synthetic approaches will be instrumental in generating libraries of novel compounds for screening in various applications.

Exploration of Untapped Catalytic and Sensing Applications

The inherent structure of pyrazole derivatives, featuring multiple nitrogen atoms, makes them excellent ligands for coordinating with metal ions. researchgate.net This property suggests that this compound and its derivatives could be developed into novel catalysts or chemical sensors.

In catalysis, functionalized pyrazole derivatives can serve as ligands in coordination chemistry to create bespoke metal complexes. researchgate.net These complexes could be designed to catalyze a wide range of organic transformations with high efficiency and selectivity. Future research could involve synthesizing chiral derivatives of the parent compound to be used as ligands in asymmetric catalysis, a critical area in pharmaceutical synthesis.

For sensing applications, the pyrazole core can be modified with chromophores or fluorophores. The binding of specific cations or anions to the pyrazole's nitrogen atoms could induce a detectable change in the optical properties (color or fluorescence) of the molecule. researchgate.net This would enable the development of highly selective and sensitive chemosensors for environmental monitoring or biological imaging.

| Application Area | Research Focus | Potential Target |

| Homogeneous Catalysis | Development of pyrazole-based ligands for transition metals. | Cross-coupling reactions, hydrogenation, oxidation. |

| Asymmetric Catalysis | Synthesis of chiral pyrazole derivatives. | Enantioselective synthesis of fine chemicals. |

| Chemical Sensing | Incorporation of fluorogenic or chromogenic units. | Detection of heavy metal ions (e.g., Hg²⁺, Pb²⁺). mdpi.com |

| Anion Recognition | Design of pyrazole receptors with hydrogen-bond donors. | Sensing of environmentally relevant anions (e.g., CN⁻, F⁻). mdpi.com |

Integration of Multi-Omics and Systems Biology Approaches

To fully understand the biological activities of this compound derivatives, future research must move beyond single-target assays and embrace a more holistic, systems-level perspective. nih.gov The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex molecular interactions of these compounds within a biological system. brjac.com.brnih.gov

By treating a biological model (e.g., cancer cell lines) with a bioactive pyrazole derivative, researchers can simultaneously measure changes across thousands of genes, proteins, and metabolites. frontiersin.org This systems biology approach can provide deep mechanistic insights into the compound's mode of action, identify novel molecular targets, and uncover potential off-target effects. nih.gov For instance, if a derivative shows anti-cancer properties, multi-omics data can reveal which signaling pathways are perturbed, leading to cell death or growth arrest. mdpi.com

| Omics Technology | Data Generated | Potential Insights |

| Transcriptomics | mRNA expression levels | Identification of up/down-regulated genes and affected pathways. |

| Proteomics | Protein abundance and post-translational modifications | Elucidation of direct protein targets and downstream signaling events. |

| Metabolomics | Metabolite concentrations | Understanding of metabolic reprogramming and pathway disruption. |

| Genomics | Genetic variations | Identification of genetic markers for compound sensitivity or resistance. |

This integrated analysis is crucial for biomarker discovery and for designing more effective and personalized therapeutic strategies. brjac.com.br

Advanced Computational Design and High-Throughput Virtual Screening

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. chemmethod.comresearchgate.net Advanced computational design and high-throughput virtual screening (HTVS) can be applied to the this compound scaffold to identify derivatives with high affinity and selectivity for specific biological targets. chemmethod.com

Using the known three-dimensional structure of a target protein (e.g., an enzyme or receptor implicated in a disease), virtual libraries of pyrazole derivatives can be screened in silico to predict their binding modes and affinities. nih.gov This process allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can be used to understand the electronic properties of the molecules and predict the biological activity of newly designed compounds, guiding the synthetic efforts towards more potent and specific molecules. researchgate.net

| Computational Method | Application | Objective |

| High-Throughput Virtual Screening (HTVS) | Screening large virtual libraries of pyrazole derivatives against a target protein. | Identify initial hit compounds with potential biological activity. researchgate.net |

| Molecular Docking | Predicting the binding pose and affinity of a ligand within a protein's active site. | Understand key molecular interactions and guide lead optimization. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and properties (e.g., HOMO-LUMO gap). | Correlate molecular properties with chemical reactivity and stability. researchgate.net |

| QSAR Analysis | Building statistical models relating chemical structure to biological activity. | Predict the activity of novel derivatives before synthesis. |

Scalability and Sustainable Production Methods

For any chemical compound to be relevant for academic and industrial applications, its synthesis must be scalable, cost-effective, and environmentally sustainable. jetir.org Future research on this compound should address the development of production methods that adhere to the principles of green chemistry. researchgate.net

This involves exploring solvent-free reaction conditions, utilizing renewable solvents like ethanol, and employing heterogeneous or reusable catalysts to minimize waste and simplify product purification. jetir.org Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ias.ac.in Developing a robust and scalable synthesis is a critical step in translating laboratory-scale discoveries into practical applications. blogspot.com

| Green Chemistry Principle | Application to Pyrazole Synthesis | Benefit |

| Use of Catalysis | Employing reusable solid-supported catalysts or nano-catalysts. nih.gov | Reduced waste, easier separation, catalyst recycling. |

| Renewable Feedstocks | Designing synthetic routes from bio-based starting materials. | Reduced reliance on petrochemicals. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation. ias.ac.in | Faster reactions, lower energy consumption. |

| Safer Solvents | Performing reactions in water, ethanol, or under solvent-free conditions. researchgate.net | Minimized environmental impact and health hazards. |

Emerging Trends in Pyrazole Chemistry and Their Relevance

The field of pyrazole chemistry is continually evolving, with new trends constantly emerging. numberanalytics.com The structural versatility of this compound makes it an ideal platform to capitalize on these trends. One significant trend is the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with other rings to create complex, rigid structures. mdpi.com These fused systems often exhibit unique biological and photophysical properties.

Another emerging area is the application of pyrazole derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of polymers and coordination frameworks. researchgate.net The phenyl and bromo substituents on the core pyrazole offer handles for polymerization or for tuning the electronic properties of the molecule for materials applications. As our understanding of pyrazole chemistry deepens, the potential applications for derivatives of this compound will continue to expand into new and exciting areas of science and technology. numberanalytics.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-methyl-4-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce the bromo group at the 3-position. Optimization requires controlling temperature (e.g., 0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituents like methyl and phenyl groups may influence bromination regioselectivity due to steric and electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use , , and (if applicable) NMR to confirm substitution patterns and purity. Coupling constants in NMR can distinguish between tautomeric forms.

- X-ray Crystallography : Employ single-crystal X-ray diffraction with programs like SHELXL for structure refinement. Hydrogen atoms are placed geometrically and refined using a riding model, with displacement parameters tied to parent atoms .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the regioselectivity of electrophilic substitution in pyrazole derivatives?

- Methodology :

- Electronic Effects : Electron-donating groups (e.g., methyl) activate adjacent positions for electrophilic attack, while electron-withdrawing groups (e.g., bromo) deactivate them.

- Steric Effects : Bulky substituents (e.g., phenyl) direct reactions to less hindered positions. Computational tools (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. How can discrepancies between NMR-derived tautomeric ratios and crystallographic data be resolved?

- Methodology :

- Dynamic NMR : Use variable-temperature NMR to study tautomeric equilibria and energy barriers.

- Crystallographic Analysis : Compare solid-state (X-ray) and solution-state (NMR) structures. SHELXL refinement can model disorder in tautomeric forms .

Q. What computational strategies support mechanistic studies of pyrazole derivative reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and intermediates.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Software : Gaussian, ORCA, or CP2K for calculations; Mercury for crystal structure visualization and packing analysis .

Q. How can structure-activity relationships (SARs) be explored for pyrazole derivatives in drug discovery?

- Methodology :

- Bioisosteric Replacement : Substitute bromine with other halogens or functional groups to modulate bioactivity.

- Crystallographic Data : Use Mercury to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) in protein-ligand complexes .

- Case Study : Related pyrazole-thiazole hybrids show anticancer activity via kinase inhibition. SAR studies can prioritize derivatives with optimized binding affinities .

Data Contradiction Analysis

Q. How should conflicting crystallographic data from different refinement software be addressed?

- Methodology :

- Cross-Validation : Refine the same dataset using SHELXL and alternative programs (e.g., Olex2). Compare R-factors, electron density maps, and hydrogen-bonding networks.

- Expert Review : Consult the IUCr checkCIF database to identify systematic errors. SHELXL’s robust parameterization often resolves ambiguities in disordered regions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。